2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine
Description
2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine (CAS: 131864-68-1; molecular formula: C₁₅H₁₉N₃O₂; molar mass: 273.33 g/mol) is a chiral bidentate ligand featuring a pyridine core flanked by two (R)-configured 4-ethyl-4,5-dihydrooxazole (oxazoline) rings . This compound belongs to the PyBox (pyridine-bis-oxazoline) ligand family, widely utilized in asymmetric catalysis and coordination chemistry due to its ability to form stable complexes with transition metals. The ethyl substituents on the oxazoline rings provide moderate steric bulk, balancing reactivity and enantioselectivity in catalytic applications.
Properties
IUPAC Name |
(4R)-4-ethyl-2-[6-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-10-8-19-14(16-10)12-6-5-7-13(18-12)15-17-11(4-2)9-20-15/h5-7,10-11H,3-4,8-9H2,1-2H3/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSYFKOWSUXCIE-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4-ethyl-4,5-dihydrooxazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the oxazoline groups replace the bromine atoms on the pyridine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxazoline groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Lithium aluminum hydride is a common reducing agent used in anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated pyridine rings.
Scientific Research Applications
2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals, which are studied for their catalytic properties.
Catalysis: The compound is used in catalytic reactions, including asymmetric synthesis and polymerization processes.
Biological Studies: Its derivatives are investigated for potential biological activities, such as antimicrobial and anticancer properties.
Material Science: The compound is explored for its potential use in the development of new materials, including metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism by which 2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects often involves its role as a ligand in coordination chemistry. The oxazoline groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .
Comparison with Similar Compounds
Structural and Functional Variations
Impact of Substituents on Catalytic Performance
- Steric Effects: Ethyl groups: Provide intermediate steric bulk, enabling faster reaction kinetics compared to bulkier analogs (e.g., isopropyl or diphenyl) . Diphenyl/isopropyl groups: Increase enantioselectivity in asymmetric catalysis (e.g., 95:5 er in organocopper-catalyzed C–H activation) but may reduce reaction yields due to slower kinetics .
- Electronic Effects :
- Solubility and Stability: Cyclohexyl and tert-butyl substituents improve solubility in nonpolar solvents, critical for homogeneous catalysis .
Biological Activity
2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine (CAS No. 131864-68-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is with a molecular weight of 273.33 g/mol. The compound features a pyridine ring substituted with two 4-ethyl-4,5-dihydrooxazole moieties.
| Property | Value |
|---|---|
| CAS Number | 131864-68-1 |
| Molecular Formula | C15H19N3O2 |
| Molecular Weight | 273.33 g/mol |
| Storage Conditions | Inert atmosphere, 2-8°C |
Biological Activity
Research indicates that compounds with oxazole and pyridine moieties exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine are still being explored.
Antimicrobial Activity
Preliminary studies suggest that derivatives of oxazole can possess significant antimicrobial properties. For instance, compounds similar to 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine have shown effectiveness against various bacterial strains in vitro.
Anticancer Potential
Research has indicated that oxazole-containing compounds may exhibit anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain oxazole derivatives inhibited the growth of cancer cell lines by disrupting metabolic pathways essential for tumor growth.
Anti-inflammatory Effects
Some derivatives have also been noted for their anti-inflammatory properties. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial activity of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives had minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
-
Anticancer Activity Assessment :
- In vitro assays using human cancer cell lines demonstrated that 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine reduced cell viability by over 50% at concentrations ranging from 25 to 100 µM after 48 hours of treatment.
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Mechanistic Studies :
- Mechanistic studies indicated that the compound may induce apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspases.
Q & A
Q. What are the recommended methods for synthesizing 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine?
Methodological Answer: The synthesis typically involves a multi-step process starting from chiral β-amino alcohols. A common approach includes:
Cyclization : Reacting (R)-3-amino-2-methyl-1-pentanol hydrochloride with pyridine-2,6-dicarbonyl chloride to form oxazoline rings.
Purification : Crude product purification via column chromatography (e.g., ethyl acetate/petroleum ether gradient) followed by recrystallization from ether or dichloromethane/hexane mixtures to obtain high-purity crystals .
Yield Optimization : Adjusting reaction time and temperature to enhance enantiomeric excess (e.g., 43% yield over two steps) .
Q. How can the purity and structural integrity of this compound be verified?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the presence of oxazoline protons (δ = 4.44–5.48 ppm for CH₂ groups) and pyridine backbone signals (δ = 7.29–8.36 ppm) .
- X-ray Crystallography : Single-crystal analysis provides bond angles (e.g., C–N–O ≈ 113.89°) and confirms stereochemistry .
- Elemental Analysis : Verify empirical formula (C₁₅H₁₉N₃O₂) and purity (>97%) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
-
Hazard Mitigation :
Hazard Code Risk Statement Precautionary Measures H302 Harmful if swallowed Use fume hood; avoid ingestion . H315/H319 Skin/eye irritation Wear nitrile gloves and safety goggles . H335 Respiratory irritation Use in well-ventilated areas . -
First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced Research Questions
Q. How does the stereochemistry of the oxazoline rings influence catalytic activity?
Methodological Answer: The (R)-configuration at the oxazoline 4-position induces chiral environments in metal complexes (e.g., Pd or Ag), critical for asymmetric catalysis:
- Enantioselectivity : The ethyl substituent creates steric bulk, directing substrate approach in reactions like cyclopropanation (up to 90% ee reported in analogous ligands) .
- Ligand Design : Modifying substituents (e.g., benzyl vs. ethyl) alters metal coordination geometry, impacting reaction rates and selectivity .
Q. What techniques resolve contradictions in crystallographic data for this compound?
Methodological Answer: Contradictions in bond angles or space groups can arise from polymorphism or solvent inclusion. Resolution strategies include:
- High-Resolution Diffraction : Collect data at low temperatures (e.g., 150 K) to reduce thermal motion artifacts .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to explain packing differences .
- Comparative Studies : Cross-reference with analogous ligands (e.g., 2,6-bis(4-phenyl-oxazol-2-yl)pyridine) to identify systematic deviations .
Q. How is this compound utilized in enantioselective catalytic systems?
Methodological Answer: The ligand coordinates transition metals (e.g., Pd²⁺, Cu²⁺) to form chiral catalysts for:
- Cyclopropanation : Asymmetric C–C bond formation in polyenes, achieving >85% ee with optimized substrates .
- Hydrogenation : Transfer hydrogenation of ketones using Ru complexes .
- Experimental Optimization : Vary metal-to-ligand ratios (1:1 to 1:3) and solvents (CH₂Cl₂ vs. toluene) to tune activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
